3,3-Diphenylpyrrolidine
CAS No.: 28168-78-7
Cat. No.: VC5316940
Molecular Formula: C16H17N
Molecular Weight: 223.319
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28168-78-7 |
|---|---|
| Molecular Formula | C16H17N |
| Molecular Weight | 223.319 |
| IUPAC Name | 3,3-diphenylpyrrolidine |
| Standard InChI | InChI=1S/C16H17N/c1-3-7-14(8-4-1)16(11-12-17-13-16)15-9-5-2-6-10-15/h1-10,17H,11-13H2 |
| Standard InChI Key | LBUQNQBKDPMBFO-UHFFFAOYSA-N |
| SMILES | C1CNCC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
3,3-Diphenylpyrrolidine features a five-membered pyrrolidine ring with two phenyl groups attached to the third carbon atom. The compound’s molecular formula is C₁₆H₁₇N, with a molecular weight of 223.31 g/mol . Its IUPAC name, 3,3-diphenylpyrrolidine, reflects this substitution pattern. Key identifiers include the SMILES string C1CNCC1(C2=CC=CC=C2)C3=CC=CC=C3 and the InChIKey LBUQNQBKDPMBFO-UHFFFAOYSA-N .
Table 1: Molecular Properties of 3,3-Diphenylpyrrolidine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇N | |
| Molecular Weight | 223.31 g/mol | |
| SMILES | C1CNCC1(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Boiling Point | Not reported | - |
| Water Solubility | Low (estimated) |
The compound’s low water solubility and lipophilic nature, attributed to the phenyl substituents, influence its pharmacokinetic behavior. While experimental data on its boiling point are unavailable, analogs like 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP) exhibit boiling points of 130°C at 0.1 Torr , suggesting similar volatility for related structures.
Synthesis and Derivative Development
Synthetic Routes
The synthesis of 3,3-diphenylpyrrolidine derivatives often begins with functionalized pyrrolidone precursors. For example, 3,3-diphenyl-2-pyrrolidone serves as a key intermediate. A notable method involves mono-N-demethylation of an N,N-dimethylaminonitrile using methyl chloroformate, followed by carbamate group cleavage to yield 2-imino derivatives . This route produced (±)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride, which demonstrated anticonvulsant activity .
Structural Modifications
Recent work has focused on amide derivatives to enhance bioactivity. For instance, 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid was coupled with secondary amines using carbonyldiimidazole (CDI) to generate 20 analogs . Among these, 3q (an amide of 3,3-diphenylpropionic acid) exhibited broad-spectrum anticonvulsant properties, outperforming standard therapies like valproic acid in rodent models .
Pharmacological Applications
Anticonvulsant Activity
3,3-Diphenylpyrrolidine derivatives show promise in treating epilepsy. In maximal electroshock (MES) tests, (±)-2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride protected mice at 30 mg/kg, comparable to phenytoin . Similarly, 3q displayed an ED₅₀ of 31.64 mg/kg in MES, 75.41 mg/kg in subcutaneous pentylenetetrazole (scPTZ), and 38.15 mg/kg in 6-Hz seizure models .
Table 2: Anticonvulsant Efficacy of Selected Derivatives
| Compound | Model | ED₅₀ (mg/kg) | Safety Index (TD₅₀/ED₅₀) |
|---|---|---|---|
| (±)-2-Imino derivative | MES | 30 | 2.1 |
| 3q | MES | 31.64 | 3.8 |
| 3q | 6-Hz (32 mA) | 38.15 | 3.2 |
The safety index (TD₅₀/ED₅₀) for 3q (3.8) exceeds that of ethosuximide (2.5), highlighting its therapeutic window . Mechanistic studies suggest sodium channel modulation as a primary action .
Analytical and Detection Methods
Though direct methods for 3,3-diphenylpyrrolidine are scarce, techniques developed for EDDP offer insights. For example, chiral separation using heptakis-(2,6-di-O-methyl)-β-cyclodextrin enables enantioselective quantification of EDDP in biological matrices . Such approaches could be adapted for 3,3-diphenylpyrrolidine analysis.
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